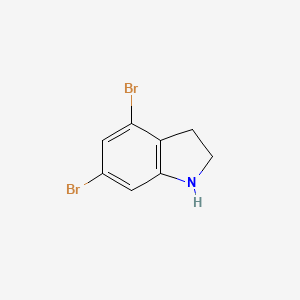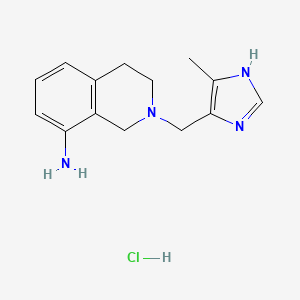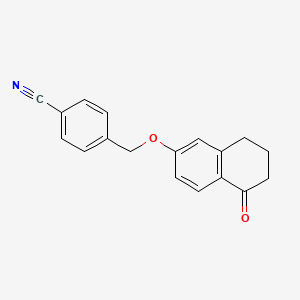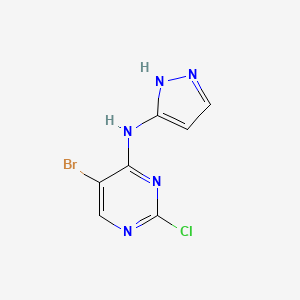
Tert-butyl 3-(4-(difluoromethyl)pyrrolidin-3-yl)azetidine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 3-(4-(Difluorométhyl)pyrrolidin-3-yl)azétidine-1-carboxylate de tert-butyle est un composé organique synthétique de formule moléculaire C13H22F2N2O2. Ce composé est caractérisé par la présence d'un groupe ester tert-butyle, d'un cycle pyrrolidine substitué par un difluorométhyl et d'un cycle azétidine. Il est utilisé dans diverses applications de recherche scientifique en raison de sa structure chimique et de ses propriétés uniques.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse du 3-(4-(difluorométhyl)pyrrolidin-3-yl)azétidine-1-carboxylate de tert-butyle implique généralement plusieurs étapes. Une méthode courante commence par la préparation du cycle pyrrolidine, suivie de l'introduction du groupe difluorométhyl. Le cycle azétidine est ensuite construit, et enfin, le groupe ester tert-butyle est ajouté. Les conditions réactionnelles impliquent souvent l'utilisation de réactifs et de catalyseurs spécifiques pour garantir que le produit souhaité est obtenu avec un rendement et une pureté élevés .
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer des voies de synthèse similaires, mais à plus grande échelle. Le processus est optimisé pour l'efficacité et la rentabilité, utilisant souvent des réacteurs à écoulement continu et des systèmes automatisés pour contrôler les paramètres réactionnels. Des mesures de contrôle de la qualité sont mises en œuvre pour garantir la cohérence et la sécurité du produit final .
Analyse Des Réactions Chimiques
Types de réactions
Le 3-(4-(difluorométhyl)pyrrolidin-3-yl)azétidine-1-carboxylate de tert-butyle peut subir diverses réactions chimiques, notamment :
Oxydation : Cette réaction implique l'ajout d'oxygène ou l'élimination d'hydrogène, souvent en utilisant des agents oxydants tels que le permanganate de potassium ou le peroxyde d'hydrogène.
Réduction : Cette réaction implique l'ajout d'hydrogène ou l'élimination d'oxygène, généralement en utilisant des agents réducteurs comme l'hydrure de lithium et d'aluminium ou le borohydrure de sodium.
Réactifs et conditions courantes
Les réactifs courants utilisés dans ces réactions comprennent les agents oxydants (par exemple, le permanganate de potassium), les agents réducteurs (par exemple, l'hydrure de lithium et d'aluminium) et divers nucléophiles et électrophiles. Les conditions réactionnelles telles que la température, la pression et le choix du solvant sont soigneusement contrôlées pour obtenir les résultats souhaités .
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des conditions réactionnelles et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut produire des acides carboxyliques ou des cétones, tandis que la réduction peut produire des alcools ou des amines. Les réactions de substitution peuvent donner un large éventail de produits, en fonction de la nature des substituants impliqués .
Applications de recherche scientifique
Le 3-(4-(difluorométhyl)pyrrolidin-3-yl)azétidine-1-carboxylate de tert-butyle a plusieurs applications de recherche scientifique, notamment :
Chimie : Il est utilisé comme élément constitutif dans la synthèse de molécules plus complexes et comme réactif dans diverses réactions chimiques.
Biologie : Le composé est étudié pour son activité biologique potentielle et ses interactions avec les molécules biologiques.
Médecine : Des recherches sont en cours pour explorer ses applications thérapeutiques potentielles, y compris son utilisation comme précurseur dans le développement de médicaments.
Industrie : Il est utilisé dans la production de produits chimiques et de matériaux de spécialité.
Mécanisme d'action
Le mécanisme d'action du 3-(4-(difluorométhyl)pyrrolidin-3-yl)azétidine-1-carboxylate de tert-butyle implique son interaction avec des cibles moléculaires et des voies spécifiques. Le groupe difluorométhyl et le cycle azétidine contribuent à ses propriétés chimiques uniques, qui peuvent influencer son affinité de liaison et sa sélectivité pour certaines cibles biologiques. Le composé peut agir en modulant l'activité enzymatique, la liaison des récepteurs ou d'autres interactions moléculaires .
Applications De Recherche Scientifique
Tert-butyl 3-(4-(difluoromethyl)pyrrolidin-3-yl)azetidine-1-carboxylate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of tert-butyl 3-(4-(difluoromethyl)pyrrolidin-3-yl)azetidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The difluoromethyl group and the azetidine ring contribute to its unique chemical properties, which can influence its binding affinity and selectivity for certain biological targets. The compound may act by modulating enzyme activity, receptor binding, or other molecular interactions .
Comparaison Avec Des Composés Similaires
Composés similaires
- 3-(4,4,5,5-Tétraméthyl-1,3,2-dioxaborolan-2-yl)azétidine-1-carboxylate de tert-butyle
- 3-(4-(4,4,5,5-Tétraméthyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)méthyl-1-azétidinecarboxylate de tert-butyle
- 3-(4-(Diméthylamino)acryloyl)pipéridine-1-carboxylate de tert-butyle
Unicité
Le 3-(4-(difluorométhyl)pyrrolidin-3-yl)azétidine-1-carboxylate de tert-butyle est unique en raison de la présence du groupe difluorométhyl, qui confère des propriétés chimiques et biologiques distinctes. Ce groupe peut améliorer la stabilité, la lipophilie et l'affinité de liaison du composé, ce qui en fait un outil précieux dans diverses applications de recherche .
Propriétés
Formule moléculaire |
C13H22F2N2O2 |
|---|---|
Poids moléculaire |
276.32 g/mol |
Nom IUPAC |
tert-butyl 3-[4-(difluoromethyl)pyrrolidin-3-yl]azetidine-1-carboxylate |
InChI |
InChI=1S/C13H22F2N2O2/c1-13(2,3)19-12(18)17-6-8(7-17)9-4-16-5-10(9)11(14)15/h8-11,16H,4-7H2,1-3H3 |
Clé InChI |
XVOUYPGPZJHZMB-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N1CC(C1)C2CNCC2C(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2-{[2-(Piperazin-1-yl)-5,6,7,8-tetrahydroquinazolin-4-yl]amino}ethan-1-ol](/img/structure/B11847908.png)
![1-(4-Chlorophenyl)-[1,2,4]triazolo[4,3-A]quinoxaline](/img/structure/B11847912.png)


![N-[(1R)-1-phenylethyl]naphthalene-1-carboxamide](/img/structure/B11847929.png)

![Ethyl 5,7-dichloro-6-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B11847933.png)
![Ethyl 2'-nitro-[1,1'-biphenyl]-2-carboxylate](/img/structure/B11847937.png)

![Indeno[2,1-b]carbazol-7(5H)-one](/img/structure/B11847959.png)
